molecular formula C16H18N4O3S B4866482 N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B4866482
M. Wt: 346.4 g/mol
InChI Key: IERARQOVLXCCSU-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a methoxyphenyl group, and a sulfanylacetamide group. Its molecular formula is C15H17N3O3S.

Properties

IUPAC Name

N-(3-acetamido-4-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-6-7-17-16(18-10)24-9-15(22)20-12-4-5-14(23-3)13(8-12)19-11(2)21/h4-8H,9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERARQOVLXCCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC(=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfanylacetamide: This step involves the reaction of the acetylated intermediate with 4-methylpyrimidine-2-thiol under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The methoxy group or the acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The acetylamino and methoxyphenyl groups may play a role in binding to these targets, while the sulfanylacetamide group could influence the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for potential interactions with a variety of molecular targets, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

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